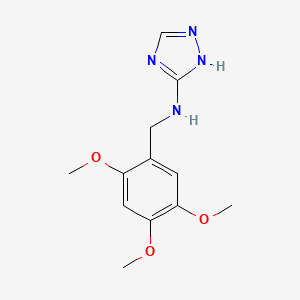

![molecular formula C17H16FNO B5503087 (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)

(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone typically involves multi-step chemical reactions. For instance, related compounds have been synthesized through a three-step substitution reaction, with structural confirmation using techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of these compounds often employs X-ray diffraction and density functional theory (DFT). Conformational analysis reveals that the molecular structures optimized by DFT are consistent with those determined by X-ray diffraction. This approach provides insights into the electronic properties, like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Scientific Research Applications

Fluorescent Chemosensors Development

Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol derivatives, have been highlighted for their application in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. The presence of fluorine atoms often contributes to the enhanced performance of these sensors due to their influence on the electronic properties of the molecules (Roy, 2021).

Environmental Pollution and Remediation

Research on per- and polyfluoroalkyl substances (PFASs) has revealed their persistent occurrence in landfills and their potential impact on environmental pollution. Studies focusing on the fate, transformation, and biodegradation of PFASs, including fluorinated alternatives, contribute to understanding their environmental behaviors and aid in developing remediation strategies (Hamid et al., 2018).

Pharmaceutical and Biomedical Applications

Fluorinated compounds play a crucial role in the pharmaceutical industry, with their inclusion in drug molecules often leading to improved efficacy, stability, and bioavailability. The synthesis and application of fluorinated pyrimidines, for instance, demonstrate the importance of fluorinated intermediates in the development of cancer treatments. These compounds' unique properties enable targeted therapy and are central to personalized medicine approaches (Gmeiner, 2020).

Material Science and Nanotechnology

Fluorinated compounds are also integral in material science, where their incorporation into materials can result in altered surface properties, such as hydrophobicity and durability. The development of fluoropolymer-based materials for various applications, including coatings and electronic devices, illustrates the versatility and importance of fluorine chemistry in advancing material technologies (Wang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of “(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone” and similar compounds could involve further exploration of their potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, more research could be conducted to investigate the influence of steric factors on biological activity and to develop new synthetic strategies for these compounds .

properties

IUPAC Name |

(4-fluorophenyl)-(4-pyrrolidin-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-11-1-2-12-19/h3-10H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDDIRRGKRCIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

![methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)